molecular formula C15H8ClNO B11043966 5-Chloronaphtho[1,2,3-cd]indol-6(2h)-one

5-Chloronaphtho[1,2,3-cd]indol-6(2h)-one

Cat. No.: B11043966
M. Wt: 253.68 g/mol
InChI Key: WNGLFQPKEJCDOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloronaphtho[1,2,3-cd]indol-6(2H)-one is a heterocyclic compound that features a fused ring system combining naphthalene and indole structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloronaphtho[1,2,3-cd]indol-6(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of a naphthalene derivative, followed by cyclization and chlorination steps. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Chloronaphtho[1,2,3-cd]indol-6(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine gas. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Chloronaphtho[1,2,3-cd]indol-6(2H)-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism by which 5-Chloronaphtho[1,2,3-cd]indol-6(2H)-one exerts its effects involves interactions with specific molecular targets. In the context of its anti-cancer activity, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. Molecular docking studies have shown that this compound can bind to active sites of target proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloronaphtho[1,2,3-cd]indol-6(2H)-one stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. Its potential as an anti-cancer agent, combined with its versatility in undergoing various chemical reactions, makes it a valuable compound for further research and development .

Properties

Molecular Formula

C15H8ClNO

Molecular Weight

253.68 g/mol

IUPAC Name

10-chloro-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9,11,13(16)-heptaen-8-one

InChI

InChI=1S/C15H8ClNO/c16-11-5-6-12-13-10(7-17-12)8-3-1-2-4-9(8)15(18)14(11)13/h1-7,17H

InChI Key

WNGLFQPKEJCDOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CNC4=C3C(=C(C=C4)Cl)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.